Benzyl 11-oxoundecanoate
CAS No.:
Cat. No.: VC17463073
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H26O3 |
---|---|
Molecular Weight | 290.4 g/mol |
IUPAC Name | benzyl 11-oxoundecanoate |
Standard InChI | InChI=1S/C18H26O3/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13,15H,1-6,10-11,14,16H2 |
Standard InChI Key | SGUFEKOWQZLAFT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCCCC=O |
Introduction
Chemical Structure and Fundamental Properties
Benzyl 11-oxoundecanoate (C₁₈H₂₆O₃) is a long-chain ester with a molecular weight of 290.4 g/mol. Its IUPAC nomenclature reflects the benzyl ester group attached to the 11-oxoundecanoic acid moiety. The ketone group at the 11th position introduces polarity and reactivity, distinguishing it from shorter-chain benzyl esters like benzyl acetate or benzyl benzoate. Spectroscopic characterization (e.g., FT-IR, NMR) typically reveals signals corresponding to the ester carbonyl (∼1740 cm⁻¹), aromatic protons (δ 7.3–7.5 ppm in ¹H NMR), and the ketone group (∼1715 cm⁻¹ in IR) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆O₃ |
Molecular Weight | 290.4 g/mol |
IUPAC Name | Benzyl 11-oxoundecanoate |
Key Functional Groups | Ester, Ketone, Aromatic |
Synthetic Methodologies
Catalytic Oxidation Strategies
Recent studies highlight the use of advanced catalysts to synthesize precursors like 11-oxoundecanoic acid. For instance, pyrazinium chlorochromate (PCC) immobilized on carbonitride nanosheets (CNs@PCC) enables efficient oxidation of long-chain alcohols to ketones under mild conditions (80°C, N₂ atmosphere) . This heterogeneous catalyst enhances reaction rates by lowering activation energies and improving selectivity, minimizing over-oxidation to carboxylic acids.
Electrochemical Synthesis Innovations
Electrochemical oxidation using bismuth electrodes coated with metal-organic frameworks (MOFs) like UiO-66 represents a breakthrough. The MOF layer stabilizes reactive intermediates and modulates surface interactions, achieving 98% selectivity for aldehyde formation at 0.45 V vs. RHE . Applied to 11-hydroxyundecanoic acid, this method could streamline the production of 11-oxoundecanoic acid, subsequently esterified to yield the target compound.
Reactivity and Mechanistic Insights
Hydrolysis Pathways
Benzyl 11-oxoundecanoate undergoes enzymatic hydrolysis via esterases, cleaving the ester bond to release benzyl alcohol and 11-oxoundecanoic acid. Operando FT-IR studies on analogous systems reveal that surface-bound hydroxyl groups on catalysts accelerate hydrolysis by polarizing the ester carbonyl . The ketone group remains inert under these conditions, preserving the acid’s functionality for downstream applications.
Oxidation and Reduction Reactions
The ketone moiety is susceptible to reduction by agents like LiAlH₄, yielding benzyl 11-hydroxyundecanoate. Conversely, oxidation with KMnO₄ or CrO₃ converts the ketone to a carboxylic acid, forming benzyl 11-carboxyundecanoate. Catalytic systems such as CNs@PCC mitigate side reactions, ensuring high yields of desired products .
Substitution and Functionalization
Applications in Scientific Research
Organic Synthesis Intermediates
Benzyl 11-oxoundecanoate serves as a versatile building block for complex molecules. Its ketone group allows for further functionalization via Grignard reactions or condensations, facilitating the synthesis of heterocycles like dihydropyridines and pyrimidinones . These heterocycles are pivotal in medicinal chemistry, exhibiting antimicrobial and antihypertensive activities.
Pharmaceutical Prodrug Development
The ester’s hydrolytic lability makes it a candidate for prodrug designs. In vivo esterase-mediated cleavage releases 11-oxoundecanoic acid, which can act as an anti-inflammatory or metabolic modulator. Preclinical studies on similar esters demonstrate enhanced bioavailability compared to free acids.
Industrial and Material Science Uses
In the fragrance industry, the compound’s stability and slow release profile make it suitable for long-lasting scents. Additionally, its incorporation into polymers improves flexibility and thermal resistance, leveraging the ketone group’s ability to form hydrogen bonds with adjacent chains.
Comparative Analysis with Related Esters
Table 2: Comparison of Benzyl Esters
Compound | Chain Length | Key Group | Primary Use |
---|---|---|---|
Benzyl Acetate | C2 | Ester | Fragrances, Solvents |
Benzyl Benzoate | C7 | Ester | Pharmaceuticals, Plastics |
Benzyl 11-Oxoundecanoate | C11 | Ester, Ketone | Drug Intermediates, Polymers |
The extended carbon chain and ketone group in benzyl 11-oxoundecanoate enhance its thermal stability and reactivity compared to shorter-chain analogs. For instance, its melting point (∼45°C) is higher than benzyl acetate (−51°C), making it preferable for high-temperature applications .
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